molecular formula C12H12O3 B3242344 ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate CAS No. 150969-57-6

ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Cat. No. B3242344
CAS RN: 150969-57-6
M. Wt: 204.22 g/mol
InChI Key: RSTFQOHHDYWKCP-UHFFFAOYSA-N
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Description

Ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.22188 .


Physical And Chemical Properties Analysis

Ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate has a boiling point of 185°C at 20 mmHg and a melting point of 144-145°C .

Scientific Research Applications

Synthesis Applications

Ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate and its derivatives have been widely used in organic synthesis. For instance, Yates et al. (1993) explored its use in the synthesis of coronafacic acid through Wessely oxidation and Diels–Alder reactions (Yates et al., 1993). Additionally, Lebedˈ et al. (2012) demonstrated the use of a related compound, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (Lebedˈ et al., 2012).

Structural and Mechanistic Studies

Research on ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate derivatives often focuses on their structural and mechanistic aspects. Kamalova et al. (2018) discussed the reaction of ethyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates with tetronic acid, leading to specific structural formations (Kamalova et al., 2018). Furthermore, Collins and Tomkins (1977) conducted an acid-catalysed isomerization study of a related compound, ethyl 5-hydroxy-7a-methyl-1-oxo-2,6,7,7a-tetrahydro-1H-indene-4-carboxylate (Collins & Tomkins, 1977).

Corrosion Inhibition and Material Science

In material science, derivatives of ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate have been studied for their anti-corrosive properties. Saady et al. (2018) investigated the anti-corrosive behavior of indanones derivatives on mild steel in hydrochloric acid, revealing significant inhibition efficiency (Saady et al., 2018).

Photochemical and Photophysical Studies

The photochemical properties of ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate derivatives have also been a subject of research. Vyňuchal et al. (2008) studied the base-catalyzed Claisen–Schmidt type condensation of related compounds and analyzed their absorption and fluorescence spectra (Vyňuchal et al., 2008).

Medicinal Chemistry and Drug Development

While specifically avoiding details on drug use and side effects, it is notable that derivatives of ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate have implications in medicinal chemistry. Orsini et al. (1990) conducted a crystallographic and quantum-chemical study of related compounds to understand their structure-activity relationship, which is crucial in drug design (Orsini et al., 1990).

properties

IUPAC Name

ethyl 1-oxo-2,3-dihydroindene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-15-12(14)9-3-5-10-8(7-9)4-6-11(10)13/h3,5,7H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTFQOHHDYWKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243585
Record name Ethyl 2,3-dihydro-1-oxo-1H-indene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

150969-57-6
Record name Ethyl 2,3-dihydro-1-oxo-1H-indene-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150969-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3-dihydro-1-oxo-1H-indene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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